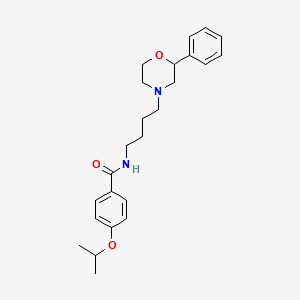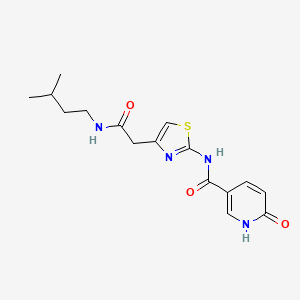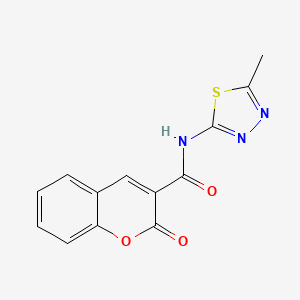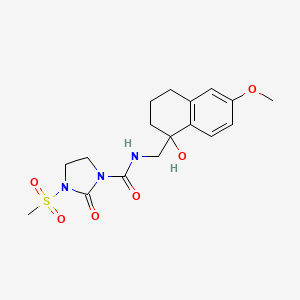
Pyridin-2-yl(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridin-2-yl(thiophen-2-yl)methanol” is a compound with the CAS Number: 21327-69-5 . It has a molecular weight of 191.25 . The IUPAC name for this compound is 2-pyridinyl (2-thienyl)methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H .Chemical Reactions Analysis
In one study, transition metals were found to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process was used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 77-81 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
Pyridin-2-yl(thiophen-2-yl)methanol derivatives have been utilized in the synthesis and characterization of chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards specific metal ions like Cu2+, and this interaction often results in a noticeable color change. Such properties make them suitable for metal ion detection and analysis (Gosavi-Mirkute et al., 2017).
Synthesis of Stable Radical Functionalized Monothiophenes
The compound has been used in the synthesis, characterization, and modeling of oligothiophenes bearing stable radicals. These synthesized compounds have shown stability in air and organic solvents, which is essential for various applications in materials science (Chahma et al., 2021).
Biocatalytic Production
This compound derivatives have been produced using biocatalysts. For example, Lactobacillus paracasei BD101 has been used to reduce phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol in high enantiomeric excess and yield. This biocatalytic approach is significant in producing chiral alcohols, which are valuable in pharmaceuticals (Şahin et al., 2019).
Nonlinear Optical Properties
These compounds have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. They have been shown to possess noncentrosymmetric structures, which are essential for NLO applications, including in the field of photonics (Li et al., 2012).
Applications in Catalysis
Derivatives of this compound have been synthesized as complexes with metals like nickel, which have shown potential in catalytic applications like the oligomerization of ethylene. These complexes can significantly impact the field of industrial catalysis (Kermagoret & Braunstein, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds have shown activity against various biological targets .
Mode of Action
It’s known that related compounds can undergo reactions catalyzed by transition metals, such as copper . This process involves the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones .
Biochemical Pathways
Related compounds have been shown to participate in oxidation reactions involving water . This suggests that Pyridin-2-yl(thiophen-2-yl)methanol might also be involved in similar biochemical pathways.
Result of Action
Related compounds have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s known that related compounds can undergo reactions under mild conditions .
Eigenschaften
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBONUSBLZQUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)
![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)


![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)